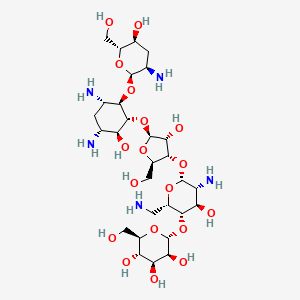

lividomycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antibiotic SF 767 A is an antibiotic.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activity

Lividomycin A, an aminoglycoside antibiotic, has been extensively studied for its antibacterial and antimicrobial properties. It demonstrates a broad spectrum of activity against various bacteria, including Gram-positive bacteria such as Mycobacterium tuberculosis and Gram-negative bacteria like Pseudomonas aeruginosa. However, its effectiveness varies among different bacterial strains and species. Lividomycin A's antimicrobial activity is notably significant in pH 7.8 media, and its minimum inhibitory concentration (MIC) is influenced by the inoculum size. The development of resistance to lividomycin A in bacteria like P. aeruginosa and M. tuberculosis is slower compared to other antibiotics like kanamycin, but similar in Staphylococcus aureus. The antibiotic has shown positive effects in experimental infections in mice with several bacteria, including S. aureus, P. aeruginosa, and E. coli (Kobayashi, Nagoya, Yoshimura, Kaneko, & Ogata, 1972).

Mechanism of Action

Lividomycin A specifically inhibits bacterial protein synthesis and exhibits codon misreading activity. This antibiotic stimulates the binding of aminoacyl-transfer ribonucleic acid to ribosomes. Despite its inhibitory effects on protein synthesis, it does not significantly affect the formation of aminoacyl-transfer ribonucleic acid or the puromycin reaction, highlighting its selective mechanism of action (Yamaguchi, Eda, Kobayashi, & Mitsuhashi, 1973).

Clinical Applications and Resistance

In clinical settings, lividomycin A has been used to treat respiratory tract infections with varying degrees of effectiveness depending on the causative organism. The antibiotic is effective against certain bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, but less effective against others like Pseudomonas aeruginosa. Studies on clinical isolates have shown that lividomycin A's MIC values are generally superior to those of kanamycin for many strains. However, resistance to lividomycin A can develop, and enzymatic inactivation by resistant bacterial strains has been observed (Kondo, Miwa, Suhachiro, Yokouchi, & Ando, 1975).

Eigenschaften

CAS-Nummer |

36441-41-5 |

|---|---|

Produktname |

lividomycin A |

Molekularformel |

C29H55N5O18 |

Molekulargewicht |

761.77 |

IUPAC-Name |

(2R,3S,4S,5S,6R)-2-(((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3R,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)-4-hydroxytetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

InChI |

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |

InChI-Schlüssel |

DBLVDAUGBTYDFR-RRCSYQSCSA-N |

SMILES |

N[C@H]1[C@H](O)[C@@H](O[C@@H]2O[C@H](CO)[C@@H]([C@H]2O)O[C@@H]3[C@H](N)[C@@H](O)[C@H](O[C@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]4O)[C@H](CN)O3)[C@@H]([C@@H](N)C1)O[C@H]5O[C@H](CO)[C@@H](O)C[C@H]5N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lividomycin; Antibiotic SF 767 A; SF 767 A; SF-767 A; SF767 A; Antibiotic 503-2; Lividomicina; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.